molecular formula C12H15N B13289642 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine

3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine

Cat. No.: B13289642
M. Wt: 173.25 g/mol
InChI Key: IGXYHBHMUDFFIA-UHFFFAOYSA-N
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Description

3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine is a spirocyclic compound characterized by a cyclopropane ring fused to a naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of a naphthalene derivative with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound .

Mechanism of Action

The mechanism of action of 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine is unique due to its amine functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine

InChI

InChI=1S/C12H15N/c13-11-8-12(11)7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6,11H,3,5,7-8,13H2

InChI Key

IGXYHBHMUDFFIA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CC3N

Origin of Product

United States

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